

# Butylated Hydroxytoluene (BHT): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and antioxidant mechanism of Butylated Hydroxytoluene (BHT). The information is presented to support research, scientific analysis, and drug development applications.

### **Chemical Structure and Identification**

**2,6-di-tert-butyl-4-methylphenol**. Its structure consists of a phenol ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4) relative to the hydroxyl group. This steric hindrance provided by the tert-butyl groups is crucial to its function as an antioxidant.

#### Key Identifiers:

CAS Number: 128-37-0[1]

Chemical Formula: C<sub>15</sub>H<sub>24</sub>O[1]

Molar Mass: 220.356 g/mol [1]

Synonyms: Dibutylhydroxytoluene, 2,6-di-tert-butyl-p-cresol, DBPC, E321[1]



## **Physicochemical Properties**

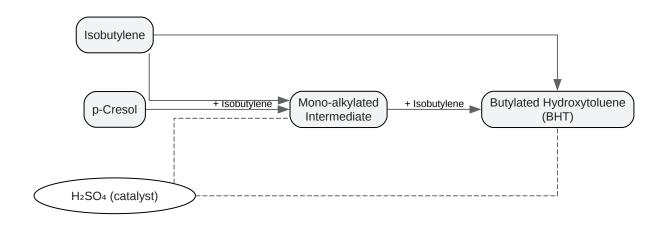
BHT is a white to yellowish crystalline solid with a faint, characteristic phenolic odor.[1] It is a lipophilic, or fat-soluble, compound. A summary of its key quantitative properties is provided in the table below.

Property	Value	Units
Physical State	White to yellow powder	-
Melting Point	69-73	°C
Boiling Point	265	°C
Density	1.048	g/cm <sup>3</sup>
Vapor Pressure	<0.01	mm Hg (at 20 °C)
Water Solubility	Insoluble	-
Solubility in Organic Solvents		
- Methanol	25	g/100 mL
- Ethanol	25-26	g/100 mL
- Isopropanol	30	g/100 mL
- Acetone	40	g/100 mL
- Benzene	40	g/100 mL
- Petroleum Ether	50	g/100 mL

## **Industrial Synthesis**

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. Sulfuric acid is commonly used as the catalyst. The reaction proceeds in two steps where two isobutylene molecules are added to the p-cresol backbone.





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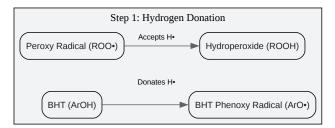
Industrial synthesis of Butylated Hydroxytoluene (BHT).

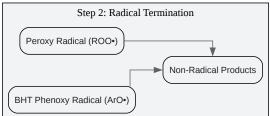
### **Antioxidant Mechanism of Action**

BHT functions as a potent antioxidant by acting as a free radical scavenger, thereby terminating the chain reactions of autoxidation. This process is particularly effective in preventing the oxidation of unsaturated organic compounds. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a BHT-derived phenoxy radical (ArO•).

The resulting phenoxy radical is relatively stable due to resonance delocalization and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains. This stable radical can then react with a second peroxy radical to form non-radical products. Consequently, one molecule of BHT can neutralize two peroxy radicals.







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Antioxidant mechanism of Butylated Hydroxytoluene (BHT).

## **Experimental Protocols**Determination of Melting Range

Method: USP General Chapter <741> Melting Range or Temperature (Class Ia).

Apparatus: A suitable melting range apparatus consisting of a glass container for a transparent fluid bath (e.g., light paraffin), a stirring device, an accurate thermometer, and a controlled heat source. Capillary tubes of approximately 10 cm in length and 0.8 to 1.2 mm in internal diameter are required.

#### Procedure:

- Reduce the BHT sample to a fine powder.
- Charge the capillary tube with the powdered BHT to a depth of 2.5 to 3.5 mm.
- Heat the bath until the temperature is about 10°C below the expected melting point of BHT.
- Introduce the charged capillary tube into the bath.
- Heat the bath at a rate of rise of approximately 1°C per minute.



• The melting range is the temperature range between which the BHT is first observed to collapse or form a clear liquid and the temperature at which it is completely melted.

## **Determination of Boiling Point**

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point.

Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus compliant with ISO 4626.

Procedure (Distillation Method):

- Place a measured volume of BHT into a distillation flask.
- Add a few boiling chips to ensure smooth boiling.
- Insert a calibrated thermometer into the neck of the flask with the top of the bulb level with the bottom of the side arm.
- Heat the flask and record the temperature at which the first drop of distillate falls from the condenser (initial boiling point).
- Continue distillation and record the temperature when the last of the liquid evaporates from the bottom of the flask (final boiling point).
- The boiling point is typically reported at standard atmospheric pressure (101.325 kPa).

### **Determination of Solubility in Water**

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).

Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical method for quantifying BHT (e.g., HPLC).

#### Procedure:

• Add an excess amount of BHT to a known volume of distilled water in the flask.



- Place the flask in the constant temperature bath (e.g.,  $20 \pm 0.5$  °C) and stir.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continued stirring.
- After equilibration, stop stirring and allow the undissolved BHT to settle.
- Carefully take an aliquot of the clear supernatant.
- Analyze the concentration of BHT in the aliquot using a validated analytical method.
- The determined concentration represents the water solubility of BHT at the specified temperature.

## Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

#### Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- Sample Preparation: Prepare a stock solution of BHT in methanol at a known concentration.
   Prepare a series of dilutions from the stock solution.
- Assay:
  - To a cuvette or microplate well, add the BHT solution.
  - Add the DPPH working solution and mix thoroughly.
  - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).



- Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol). A control containing only DPPH and methanol is also measured.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
  - % Scavenging = [ (A\_control A\_sample) / A\_control ] \* 100
  - Where A\_control is the absorbance of the control and A\_sample is the absorbance of the sample.

## Determination of Antioxidant Activity: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically at 734 nm.

#### Procedure:

- Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Sample Preparation: Prepare a stock solution of BHT and a series of dilutions in a suitable solvent.
- Assay:
  - Add the BHT solution to a cuvette or microplate well.
  - Add the ABTS•+ working solution and mix.



- Incubate at room temperature for a specified time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS+ scavenging activity is calculated similarly to the DPPH assay.

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### References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]
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